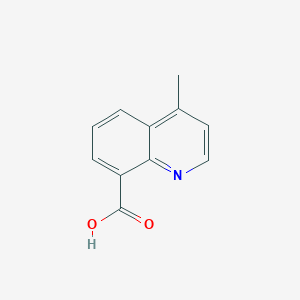

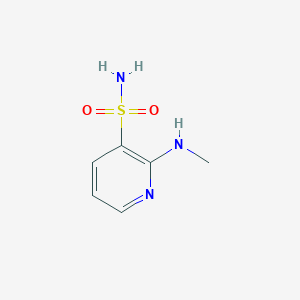

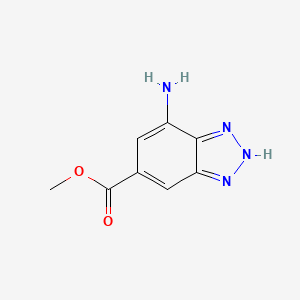

Methyl 4-amino-1h-1,2,3-benzotriazole-6-carboxylate

Vue d'ensemble

Description

“Methyl 4-amino-1h-1,2,3-benzotriazole-6-carboxylate” is a complex organic compound. It is related to the benzotriazole family . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A cyclocondensation of 2-(arylamino)aryliminophosphoranes enables the synthesis of 1-aryl-1,2,3-benzotriazoles under mild conditions . The reaction involves a three-step, halogen-free route starting from simple nitroarenes and arylamines .Molecular Structure Analysis

The molecular structure of benzotriazole is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching . This information is only displayed if the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .Chemical Reactions Analysis

Benzotriazole can be used as a reactant to synthesize β-Aminocarbonyl compounds via Mannich reaction of secondary amines and aldehydes in the presence of p-toluenesulfonic acid as a catalyst . Acylbenzotriazoles can be synthesized via thionyl chloride catalyzed reaction with nitrobenzoic acids .Physical and Chemical Properties Analysis

Benzotriazole is a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .Applications De Recherche Scientifique

Corrosion Inhibition

One of the primary applications of benzotriazole derivatives, such as tolyltriazole (a related compound), is in the corrosion inhibition of copper and brass in corrosive environments. These compounds have shown to provide significant protection against oxidation and corrosion, making them valuable in maintaining the integrity of metal parts and machinery in industrial settings R. Walker, 1976.

Synthesis of Organic Compounds

Benzotriazole derivatives serve as versatile intermediates in the synthesis of metal passivators and light-sensitive materials. Their unique chemistry allows for the development of efficient, environmentally benign synthesis methods for various organic compounds, demonstrating the importance of these molecules in green chemistry Haining Gu et al., 2009.

Michael Additions and Organic Reactions

The use of benzotriazole-stabilized carbanions in Michael additions to Michael acceptors is a significant area of research. These reactions showcase the versatility of benzotriazole derivatives in organic synthesis, particularly in achieving selectivity and regioselectivity in the addition reactions A. Katritzky & M. Qi, 1998.

Corrosion Inhibitors for Iron and Steels

Beyond copper, benzotriazole and its derivatives have been studied for their ability to inhibit corrosion on iron and various steels. These compounds form protective surface layers that greatly enhance the materials' resistance to corrosion, highlighting their utility in extending the life of steel structures and components Y. Kuznetsov, 2020.

Mécanisme D'action

Target of Action

Methyl 4-amino-1h-1,2,3-benzotriazole-6-carboxylate is a derivative of benzotriazole . Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems

Mode of Action

The mode of action of benzotriazole derivatives involves the formation of π–π stacking interactions and hydrogen bonds with their targets . Benzotriazole can act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles .

Biochemical Pathways

Benzotriazole derivatives have been shown to have a broad spectrum of biological properties, including plant growth regulation, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Pharmacokinetics

Benzotriazole is known to be fairly water-soluble , which could influence the absorption and distribution of its derivatives.

Result of Action

Benzotriazole derivatives have been shown to have a broad spectrum of biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. High concentrations of benzotriazoles in water may cause adverse effects on aquatic ecosystems as well as human health .

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 . Inhaling 4(or 5)-methyl-1H-benzotriazole may be irritating to the upper respiratory tract with symptoms of coughing, sore throat and runny nose . It may be harmful if swallowed .

Orientations Futures

1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Propriétés

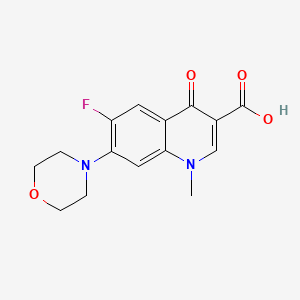

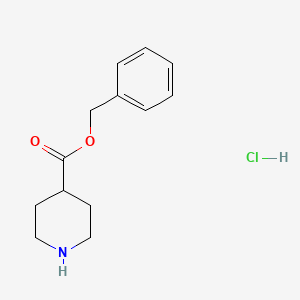

IUPAC Name |

methyl 7-amino-2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,9H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWAOVQCNKCEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.